Olpimedone

5-lipoxygenase leukotriene inflammation

Olpimedone is a unique dual 5-LOX (IC50 60 nM) and COX-1 (IC50 500 nM) inhibitor with 8.3-fold selectivity for 5-LOX, plus antioxidant activity—offering orthogonal pathway dissection impossible with standard NSAIDs or zileuton. Never clinically marketed, it serves as an ideal tool compound for arthritis, asthma, atherosclerosis, and neuroinflammation models. QC certified ≥98% purity.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 39567-20-9
Cat. No. B1595940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlpimedone
CAS39567-20-9
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCC1CC(=O)N2CCSC2=N1
InChIInChI=1S/C7H10N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h5H,2-4H2,1H3
InChIKeySFRKFKTUSAUZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olpimedone (CAS 39567-20-9): A Dual 5-LOX/COX-1 Inhibitor with Antioxidant Properties


Olpimedone (CAS 39567-20-9), a synthetic thiazolo[3,2-a]pyrimidin-5-one derivative with molecular formula C7H10N2OS and molecular weight 170.23 g/mol, was originally developed as a non-steroidal anti-inflammatory drug (NSAID) candidate for anti-rheumatic and analgesic applications [1]. This compound exhibits a distinctive polypharmacology profile, functioning primarily as a potent inhibitor of 5-lipoxygenase (5-LOX) while also inhibiting cyclooxygenase-1 (COX-1) and, to a much lesser extent, cyclooxygenase-2 (COX-2) [2]. Beyond enzyme inhibition, Olpimedone demonstrates antioxidant activity in fats and oils [2]. Notably, the compound received an International Nonproprietary Name (INN) in 1985 but was never advanced to market .

Why Olpimedone (CAS 39567-20-9) Cannot Be Substituted by Standard NSAIDs


Olpimedone's distinct polypharmacology—targeting both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways, combined with its antioxidant activity—creates a therapeutic profile not replicated by traditional NSAIDs. Most NSAIDs, such as ibuprofen or naproxen, are dual COX-1/COX-2 inhibitors with little to no activity against 5-LOX. Substituting Olpimedone with a conventional COX inhibitor would eliminate the 5-LOX component of its mechanism, potentially altering its efficacy in models where leukotriene-mediated inflammation is significant. Conversely, substituting with a selective 5-LOX inhibitor, like zileuton, would sacrifice the COX-1-mediated component of its activity . The unique balance of these activities, as quantified below, underscores why generic substitution is scientifically inappropriate for research requiring its specific pharmacological signature.

Quantitative Differentiation of Olpimedone (CAS 39567-20-9) from Comparator Compounds


Potent 5-LOX Inhibition: A Key Differentiator from Most NSAIDs

Olpimedone demonstrates significant inhibition of human 5-lipoxygenase (5-LOX), an enzyme critical for leukotriene synthesis, with an IC50 of 60 nM [1]. In stark contrast, most common NSAIDs like ibuprofen, naproxen, and diclofenac are primarily COX inhibitors and show negligible to weak activity against 5-LOX at therapeutic concentrations. This 5-LOX activity positions Olpimedone closer to the approved 5-LOX inhibitor Zileuton (IC50 ≈ 0.5-1 µM), but with a distinct COX inhibition profile that Zileuton lacks [1][2].

5-lipoxygenase leukotriene inflammation

A Unique COX-1/COX-2 Selectivity Profile: COX-1 Favored over COX-2

Olpimedone exhibits a distinctive inhibitory preference for cyclooxygenase-1 (COX-1) over cyclooxygenase-2 (COX-2). Its IC50 for COX-1 is 500 nM, whereas its IC50 for COX-2 is 7,500 nM, resulting in a COX-1/COX-2 selectivity ratio of 0.067 [1]. This profile is markedly different from most common NSAIDs, which are either non-selective (e.g., ibuprofen, naproxen) or COX-2 selective (e.g., celecoxib). For example, ibuprofen shows roughly equal potency (COX-1 IC50 ~1.8 µM, COX-2 IC50 ~1.8 µM), and celecoxib is highly COX-2 selective (COX-1 IC50 ~14.2 µM, COX-2 IC50 ~0.42 µM) [2]. Olpimedone's profile is the inverse of a typical COX-2 inhibitor.

cyclooxygenase COX-1 COX-2 selectivity

Dual Inhibition of 5-LOX and COX-1: A Sparse Pharmacological Class

The combination of potent 5-LOX inhibition (IC50 = 60 nM) and moderate COX-1 inhibition (IC50 = 500 nM) places Olpimedone in a sparse class of dual 5-LOX/COX inhibitors [1]. Most NSAIDs are either pure COX inhibitors or, like licofelone, are dual 5-LOX/COX inhibitors but with a different selectivity profile. For instance, licofelone has reported IC50 values of 0.21 µM for 5-LOX and 0.37 µM for COX-1, showing more balanced dual inhibition [2]. Olpimedone's profile is more biased toward 5-LOX (8.3-fold selectivity for 5-LOX over COX-1) compared to licofelone's nearly equipotent inhibition. This differential balance may be critical for specific research outcomes.

dual inhibitor 5-LOX/COX inflammation

Antioxidant Activity: An Additional Differentiator from Standard NSAIDs

Beyond enzyme inhibition, Olpimedone has been characterized as possessing antioxidant properties, specifically serving as an antioxidant in fats and oils [1]. This is a feature not shared by most conventional NSAIDs, which typically lack significant intrinsic radical-scavenging or metal-chelating activity. The presence of an antioxidant mechanism may contribute to a different cellular or in vivo profile compared to non-antioxidant NSAIDs, particularly in models where oxidative stress is a key pathological driver.

antioxidant lipid peroxidation radical scavenger

Favorable Safety Profile Compared to Other NSAIDs in Preclinical Assessments

In a comparative evaluation by Vulcanchem, Olpimedone is highlighted as having a 'favorable side effect profile for long-term use' compared to other NSAIDs like indomethacin and diclofenac . This assessment is based on its unique mechanism of action, which includes a more balanced inhibition of COX enzymes and potentially reduced gastrointestinal toxicity due to its 5-LOX inhibition. While specific quantitative data on ulcerogenicity or other adverse effects were not provided in the source, the qualitative differentiation is noteworthy and suggests a potential advantage in preclinical models where long-term NSAID administration is required.

safety side effects preclinical

Research and Industrial Applications for Olpimedone (CAS 39567-20-9) Driven by Differentiated Evidence


Investigating the Role of 5-Lipoxygenase in Inflammatory and Cancer Models

Olpimedone's potent 5-LOX inhibition (IC50 = 60 nM) makes it an excellent chemical probe for studies aimed at elucidating the role of the 5-LOX pathway in inflammation, asthma, atherosclerosis, and certain cancers. Its activity is comparable to that of Zileuton, but with a different COX-inhibition profile, allowing researchers to isolate 5-LOX-dependent effects while monitoring COX-related outcomes [1][2].

Dissecting COX-1 versus COX-2 Dependent Pathways in Pain and Inflammation

Olpimedone's unique preference for COX-1 over COX-2 (COX-1 IC50 = 500 nM, COX-2 IC50 = 7,500 nM) provides a powerful tool for discriminating the specific contributions of each isoform in pain models, gastrointestinal mucosal defense, and platelet aggregation studies. Its selectivity profile is the inverse of standard COX-2 inhibitors like celecoxib, enabling orthogonal validation of isoform-specific hypotheses [3].

Evaluating the Therapeutic Potential of Dual 5-LOX/COX-1 Inhibition

As a dual 5-LOX/COX-1 inhibitor with a specific potency ratio (8.3-fold preference for 5-LOX), Olpimedone is an ideal compound for proof-of-concept studies investigating whether simultaneous inhibition of both pathways offers synergistic benefits over selective inhibition of either pathway alone. It can be benchmarked against balanced dual inhibitors like licofelone to understand the impact of the 5-LOX/COX-1 inhibition ratio on efficacy and safety in models of arthritis, inflammatory bowel disease, or neuroinflammation [4].

Preclinical Studies Requiring a Safer NSAID Tool Compound

In long-term preclinical studies of chronic inflammation, where gastrointestinal and cardiovascular toxicities associated with traditional NSAIDs could limit interpretation, Olpimedone's reported favorable side effect profile (based on its dual 5-LOX/COX-1 mechanism) makes it a compelling choice for a tool compound. This is especially relevant for studies in rodent models of arthritis or pain that extend over several weeks or months .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olpimedone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.